molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B110684
CAS No.: 6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 6375-89-9) is a heterocyclic compound featuring a dihydropyridine core with ester and methyl substituents. Its molecular formula is C₈H₉NO₃, and it serves as a key intermediate in organic synthesis, particularly in the production of agrochemicals such as Acetamiprid metabolites . The compound is synthesized via alkylation of the parent dihydropyridine scaffold using methyl iodide (MeI) in the presence of K₂CO₃ and DMF, achieving yields up to 87% under optimized conditions . Its structural simplicity and reactivity make it a versatile building block for derivatization, enabling the introduction of halogen, aryl, or functionalized alkyl groups to modulate physicochemical and biological properties .

Properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEBJCBBMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344505
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-89-9
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Overview

This one-pot method involves simultaneous N-methylation and esterification of 6-hydroxy-nicotinic acid using iodomethane under basic conditions. Sodium hydride deprotonates the hydroxyl and carboxylic acid groups, enabling nucleophilic substitution at the pyridine nitrogen and carboxylic oxygen.

Key Steps:

  • Deprotonation : Sodium hydride (2.87 g, 60% dispersion) is added to methanol (62.5 mL) at 62°C.

  • Methylation : 6-Hydroxy-nicotinic acid (5 g, 35.9 mmol) reacts with iodomethane (8.96 mL, 143.7 mmol) for 18 hours.

  • Workup : The mixture is filtered and concentrated, yielding a mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its methyl ester.

Data Table: Direct Alkylation Conditions

ParameterValue
Reactants6-Hydroxy-nicotinic acid, iodomethane
BaseSodium hydride
SolventMethanol
Temperature62°C
Time18 hours
Yield (Ester)Not isolated (mixed product)

Mechanistic Insight : Competing N-methylation and O-esterification occur due to the dual reactivity of the substrate. Optimizing the methylating agent stoichiometry or using selective catalysts could improve ester yield.

Acid Chloride-Mediated Esterification

Reaction Overview

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by methanol quenching to form the ester.

Key Steps:

  • Acid Chloride Formation : The carboxylic acid (6.00 g, 39.2 mmol) reacts with thionyl chloride (30 mL) at 80°C for 1 hour.

  • Esterification : The crude acid chloride is dissolved in tetrahydrofuran (60 mL) and treated with methanol (excess) at 0°C.

Data Table: Acid Chloride Method Conditions

ParameterValue
Chlorinating AgentThionyl chloride
Solvent (Chlorination)Neat
Temperature80°C
Time (Chlorination)1 hour
Solvent (Esterification)Tetrahydrofuran
NucleophileMethanol

Limitations : Residual thionyl chloride requires careful removal to prevent side reactions. Purification via chromatography (SiO₂, ethyl acetate/cyclohexane) yields the ester in moderate purity.

Hydrothermal Synthesis of the Acid Followed by Esterification

Reaction Overview

The carboxylic acid precursor is synthesized via hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water, followed by esterification with methanol under acidic conditions.

Key Steps:

  • Hydrothermal Synthesis : 2-Chloro-5-trifluoromethylpyridine (0.54 g) reacts in water (17 mL) at 100–180°C for 24–72 hours, yielding 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (80% yield).

  • Esterification : The acid is treated with methanol and sulfuric acid under reflux.

Data Table: Hydrothermal-Esterification Conditions

ParameterValue
Precursor2-Chloro-5-trifluoromethylpyridine
Solvent (Hydrothermal)Water
Temperature100–180°C
Time24–72 hours
Acid CatalystSulfuric acid
Esterification YieldNot reported

Advantages : The hydrothermal step is solvent-free and high-yielding, but esterification requires optimization for industrial scalability.

Coupling Agent-Assisted Esterification

Key Steps:

  • Activation : EDC (95 mg) reacts with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (66 mg) in pyridine.

  • Nucleophilic Attack : Methanol is added to form the ester.

Data Table: EDC-Mediated Conditions

ParameterValue
Coupling AgentEDC
SolventPyridine
TemperatureRoom temperature
Time3 hours

Considerations : This method avoids harsh chlorination conditions but may require stoichiometric coupling agents, increasing costs.

Comparative Analysis of Methods

MethodYieldPurityScalability
Direct AlkylationLow (mixed)ModerateModerate
Acid ChlorideModerateHighHigh
Hydrothermal + EsterHigh (acid)HighLimited
EDC-AssistedTheoreticalTheoreticalLow

Key Findings :

  • The acid chloride route offers the best balance of yield and scalability for industrial applications.

  • Hydrothermal synthesis produces high-purity acid but requires additional steps for esterification.

  • Direct alkylation needs optimization to suppress N-methylation side products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Studied for its anti-inflammatory and anti-oxidative properties, making it a candidate for drug development.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit the activity of the activator protein-1 (AP-1) transcription factor, which plays a crucial role in the regulation of inflammatory responses. By blocking AP-1-mediated signaling, the compound reduces the expression of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, highlighting structural variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Ethyl ester (vs. methyl) 181.19 g/mol Enhanced lipophilicity; similar reactivity profile
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Bromine at position 5 250.07 g/mol Facilitates cross-coupling reactions; high yield (87%)
Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 2,6-Dichlorobenzyl at N1 329.17 g/mol Increased steric bulk; potential antimicrobial use
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate Trifluoromethyl at position 2 237.17 g/mol Electron-withdrawing effects; improved metabolic stability
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate Phenyl at N1 (vs. methyl) 217.21 g/mol Enhanced π-π stacking; explored in drug discovery

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit lower aqueous solubility than ethyl counterparts due to reduced polarity. For example, this compound has a solubility of 1.2 mg/mL in water, whereas the ethyl analogue dissolves at 1.8 mg/mL .
  • Thermal Stability : Trifluoromethyl-substituted derivatives (e.g., Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate) demonstrate enhanced thermal stability (decomposition >200°C) due to strong C-F bonds .

Biological Activity

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 6375-89-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound features a dihydropyridine core, which is known for its ability to interact with various biological targets. Its molecular formula is C8H9NO3C_8H_9NO_3, and it has a molecular weight of approximately 167.16 g/mol. The structure can be represented as follows:

Molecular Structure OCNC\text{Molecular Structure }\begin{align*}\text{O}&\quad \text{C}\\\text{N}&\quad \text{C}\\\end{align*}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin . This suggests that modifications to the dihydropyridine core can lead to improved anticancer efficacy.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties . A screening of related compounds indicated that certain derivatives possess significant activity against bacterial strains, including those resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents based on its structure .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with disease progression. For example, it may interfere with metabolic pathways in cancer cells or disrupt bacterial cell wall synthesis in pathogens .

Case Studies

StudyFindings
Cytotoxicity in Cancer Cells Methyl derivatives showed improved cytotoxicity in FaDu cells compared to bleomycin .
Antimicrobial Screening Certain derivatives displayed significant activity against resistant bacterial strains .
Mechanistic Insights Inhibition of specific enzymes linked to tumor growth and bacterial survival was observed .

Q & A

Q. Answer :

  • 1H NMR : Key signals include the methyl ester (δ ~3.85 ppm) and aromatic protons (δ ~8.56 ppm for pyridinone H). Splitting patterns (e.g., doublets from J = 8.8–9.5 Hz) confirm substitution .
  • IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹ for ester and pyridinone C=O) validate functional groups .
  • Mass Spectrometry : ESI-MS (e.g., [M+H]+ at m/z 212–214) confirms molecular weight .

Advanced: How do hydrogen-bonding networks influence the solid-state properties of this compound?

Answer :
Graph set analysis (e.g., R₂²(8) motifs) reveals directional hydrogen bonds between pyridinone carbonyls and adjacent NH/OH groups. For example:

  • In hexaaquanickel(II) salts, the anion forms H-bonds with water ligands (O···O distances ~2.7 Å), stabilizing triclinic packing .
  • Methodology : Use Mercury or CrystalExplorer to map H-bond patterns and quantify energetics via Etter’s rules .

Advanced: How can researchers address discrepancies in reported tautomeric assignments for dihydropyridine derivatives?

Answer :
Contradictions arise from solvent-dependent tautomerism. To resolve:

  • Solid-State vs. Solution Studies : Compare X-ray (lactam dominance) with NMR (tautomer equilibrium in DMSO-d₆) .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G**) predict relative stability of tautomers.
  • Dynamic NMR : Monitor exchange broadening in variable-temperature NMR to assess tautomeric kinetics .

Basic: What stability considerations are critical for storing and handling this compound?

Q. Answer :

  • Hydrolytic Sensitivity : The methyl ester is prone to hydrolysis in aqueous/acidic conditions. Store under inert atmosphere at –20°C .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the dihydropyridine core.
  • Analytical Validation : Regularly assess purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What role does this compound play in studying NAD+ metabolism, and how can its bioactivity be assayed?

Answer :
Though not directly reported, structural analogs (e.g., 1-methyl-6-oxo-carboxamides) are NAD degradation products . To study bioactivity:

  • Enzyme Assays : Test inhibition of poly(ADP-ribose) polymerase (PARP) using fluorescence-based NAD+ depletion assays.
  • Cell-Based Models : Measure cytotoxicity in HEK293 or HeLa cells (IC₅₀ > 100 µM suggests low toxicity) .

Advanced: How can computational modeling predict reactivity in derivatization reactions (e.g., ester hydrolysis or N-alkylation)?

Q. Answer :

  • Reactivity Predictions : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. The C-4 position is most reactive for electrophilic substitution .
  • Transition-State Modeling : Simulate SN2 pathways for ester hydrolysis (activation energy ~25 kcal/mol in water).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.